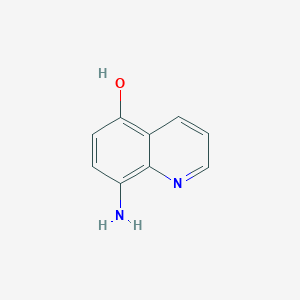

8-氨基喹啉-5-醇

描述

“5-Quinolinol, 8-amino-” or 8-Aminoquinoline is the 8-amino derivative of quinoline . It is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media .

Synthesis Analysis

The synthesis of quinolin-8-amines from N-propargyl aniline derivatives has been reported, employing tin and indium chlorides . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .

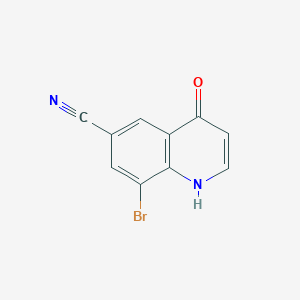

Molecular Structure Analysis

The molecular formula of 5-Amino-8-quinolinol dihydrochloride is C9H10Cl2N2O . The average mass is 233.094 Da and the monoisotopic mass is 232.017014 Da .

Chemical Reactions Analysis

The reaction of 8-aminoquinoline with chromium (III), manganese (II), iron (II) and (III), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II) and platinum (II) salts has been studied .

Physical and Chemical Properties Analysis

The density of 5-Amino-8-quinolinol is 1.4±0.1 g/cm3 . The boiling point is 408.3±35.0 °C at 760 mmHg . It has 3 hydrogen bond acceptors and donors .

科学研究应用

8-氨基喹啉环的C–H官能化

8-氨基喹啉是许多天然产物、功能材料和有用药物中常见的含氮杂环体系 . 它已被开发为C–H键活化/官能化领域中强大的双齿导向基团或配体辅助剂 . 取代的8-氨基喹啉的合成涉及通过过渡金属催化剂、光催化剂或无金属条件形成C–C和C–Z(Z = 杂原子)键 .

羧酰胺支架的选择性官能化

许多研究小组报道了8-氨基喹啉在羧酰胺支架选择性官能化领域的应用 . 这为合成各种分子提供了强大的工具 .

抗疟疾应用

8-氨基喹啉类在20世纪出现,是唯一一类对感染人类的疟原虫多个生命周期阶段具有活性的抗疟疾化合物 . 伯氨喹啉是获批抗疟疾药物中唯一一种8-氨基喹啉类代表,已使用超过50年 . 它仍然是唯一获批用于预防疟疾复发(即杀死寄生虫的肝脏阶段)的药物.

预防疟疾感染或复发

伯氨喹啉可以预防感染或复发,治愈疾病,并预防感染的传播 . 这种广泛的活性代表了这一类化合物中蕴含的希望 .

在流行性疟疾防治中的潜在用途

一种新的8-氨基喹啉类药物,他福喹,目前正在进行临床试验,可能会彻底改变旅行者的疟疾预防 . 此外,他福喹可能提供一种迫切需要的武器,以单一疗法方案对抗流行性疟疾 .

溶血毒性的研究

许多8-氨基喹啉类化合物在缺乏葡萄糖-6-磷酸脱氢酶(G6PD)的人群中具有溶血毒性的特点 . G6PD缺乏症是人类最常见的遗传异常之一,在疟疾流行或曾经流行的地区尤为常见 . 药理学家、生物化学家和寄生虫学家的挑战在于将8-氨基喹啉类的治疗特性与溶血毒性区分开来 .

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 5-Amino-8-quinolinol . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So, the future directions of “5-Quinolinol, 8-amino-” could be in the development of new synthesis protocols and its applications in medicinal chemistry.

作用机制

Target of Action

8-Aminoquinolin-5-ol, also known as 5-Quinolinol, 8-amino-, is an important class of antimalarial drugs. It is effective against the liver stages of Plasmodium infections . The primary targets of this compound are the liver-stage parasites, especially those from Plasmodium vivax .

Mode of Action

The compound interacts with its targets by being administered for radical cure and presumptive antirelapse therapy against relapsing malaria . This interaction results in the clearance of liver-stage parasites .

Biochemical Pathways

The compound affects the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .

Pharmacokinetics

The compound’s pharmacokinetics properties are significant. For instance, Tafenoquine, a 8-Aminoquinolin-5-ol analog, has a much longer elimination half-life compared with primaquine (14 days versus 6 hours) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Result of Action

The molecular and cellular effects of the compound’s action are profound. It is effective in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria . A major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s toxicity in G6PD-deficient individuals is a significant factor that can affect its action and efficacy

生化分析

Biochemical Properties

5-Quinolinol, 8-amino- plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This property makes it valuable in the study of metalloenzymes and metal ion transport. The compound interacts with enzymes such as metalloproteinases, where it can inhibit or modulate their activity by binding to the metal ion cofactors essential for enzymatic function . Additionally, 5-Quinolinol, 8-amino- can interact with proteins involved in oxidative stress responses, potentially influencing their activity and stability.

Cellular Effects

The effects of 5-Quinolinol, 8-amino- on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving metal ion homeostasis and oxidative stress. By chelating metal ions, 5-Quinolinol, 8-amino- can disrupt metal-dependent signaling pathways, leading to altered gene expression and cellular metabolism . In some cell types, this compound has been shown to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent in cancer research.

Molecular Mechanism

At the molecular level, 5-Quinolinol, 8-amino- exerts its effects primarily through its ability to bind metal ions. This binding can inhibit the activity of metalloenzymes by removing essential metal cofactors from their active sites . Furthermore, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative damage and changes in gene expression. These molecular interactions underscore the compound’s potential in modulating enzymatic activity and cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Quinolinol, 8-amino- can vary over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation or interaction with other components in the experimental setup . Long-term studies have shown that prolonged exposure to 5-Quinolinol, 8-amino- can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Quinolinol, 8-amino- in animal models are dose-dependent. At low doses, the compound can modulate enzymatic activity and cellular responses without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, tissue damage, and organ dysfunction. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

5-Quinolinol, 8-amino- is involved in several metabolic pathways, particularly those related to metal ion metabolism and oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and the overall redox balance within cells . Additionally, it can affect metabolic flux by altering the availability of metal ion cofactors required for various enzymatic reactions.

属性

IUPAC Name |

8-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDJGFVOKSCEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408800 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89302-52-3 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

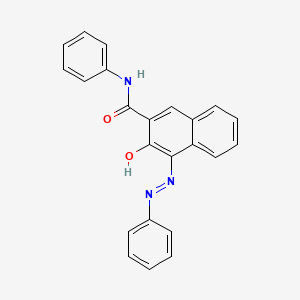

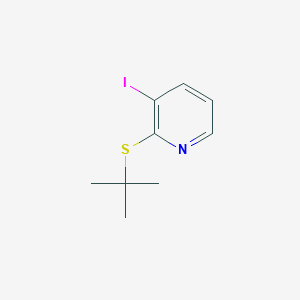

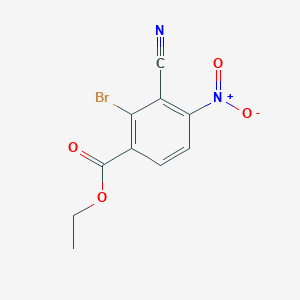

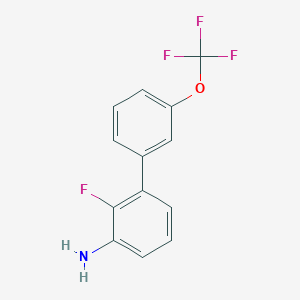

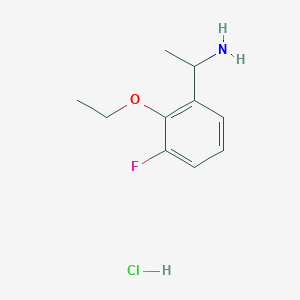

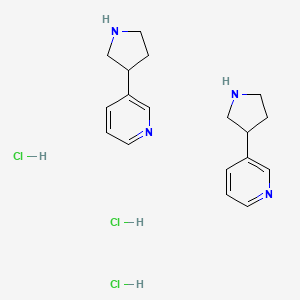

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)